4,6-Dichloro-5-phenylpyrimidine
CAS No.: 3974-16-1
Cat. No.: VC4548724
Molecular Formula: C10H6Cl2N2
Molecular Weight: 225.07
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 3974-16-1 |
|---|---|
| Molecular Formula | C10H6Cl2N2 |
| Molecular Weight | 225.07 |
| IUPAC Name | 4,6-dichloro-5-phenylpyrimidine |
| Standard InChI | InChI=1S/C10H6Cl2N2/c11-9-8(10(12)14-6-13-9)7-4-2-1-3-5-7/h1-6H |
| Standard InChI Key | NYEOKRVTIYIBGF-UHFFFAOYSA-N |
| SMILES | C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl |
Introduction
Chemical and Physical Properties
Structural and Molecular Characteristics
The compound’s IUPAC name is 4,6-dichloro-5-phenylpyrimidine, and its canonical SMILES representation is C1=CC=C(C=C1)C2=C(N=CN=C2Cl)Cl. Key properties include:
| Property | Value | Source |
|---|---|---|
| Molecular weight | 225.07 g/mol | |
| Density | 1.6±0.1 g/cm³ (predicted) | |
| Boiling point | 227.0±35.0 °C (predicted) | |
| Collision cross-section | 143.6 Ų ([M+H]+ adduct) |
The planar pyrimidine ring facilitates π-π stacking interactions, while the electron-withdrawing chlorine atoms enhance electrophilic substitution reactivity .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
4,6-Dichloro-5-phenylpyrimidine is typically synthesized via chlorination of 5-phenylpyrimidine using phosphorus oxychloride () under reflux conditions. A base such as triethylamine is often added to neutralize HCl byproducts . The reaction proceeds as follows:
Yields exceeding 85% are achievable with optimized stoichiometry and temperature control .
Industrial Methods
Large-scale production employs continuous flow reactors to enhance efficiency. Post-synthesis purification via fractional distillation or recrystallization ensures >98% purity, meeting pharmaceutical-grade standards .
Chemical Reactivity and Applications
Nucleophilic Substitution
The chlorine atoms at positions 4 and 6 are highly susceptible to nucleophilic displacement. Common reactions include:
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Amination: Reaction with amines (e.g., ammonia, alkylamines) yields diamino derivatives, pivotal in drug discovery .
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Suzuki Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids introduces aryl groups, expanding structural diversity.
Pharmacological Intermediate
The compound is a precursor to kinase inhibitors and antimicrobial agents. For example, derivatives exhibit:
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Anticancer activity: Inhibition of VEGFR-2 (IC₅₀ = 3 nM) in lung cancer models .
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Antimicrobial effects: Moderate activity against E. coli and S. aureus (MIC = 32 µg/mL) .
Biological Activity and Mechanism
Enzyme Inhibition
4,6-Dichloro-5-phenylpyrimidine derivatives disrupt microtubule dynamics by binding to β-tubulin, inducing mitotic arrest in parasites and cancer cells . In Schistosoma mansoni, phenylpyrimidines cause irreversible paralysis by stabilizing microtubules, highlighting their potential in antiparasitic therapies .
Anti-Inflammatory Properties
In vitro studies demonstrate inhibition of nitric oxide (NO) production (IC₅₀ = 2 µM) in macrophages, suggesting utility in treating inflammatory diseases .
Comparative Analysis with Analogues
Structural Analogues
| Compound | Key Differences | Bioactivity |
|---|---|---|
| 4,6-Dichloro-2-phenylpyrimidine | Phenyl at position 2 | Lower tubulin affinity |
| 4,6-Dichloro-5-fluoropyrimidine | Fluorine at position 5 | Enhanced metabolic stability |
The phenyl group at position 5 in 4,6-Dichloro-5-phenylpyrimidine confers superior hydrophobic interactions in enzyme binding pockets compared to smaller substituents .
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